molecular formula C10H5ClF3N B1589204 2-Chloro-6-(trifluoromethyl)quinoline CAS No. 78060-56-7

2-Chloro-6-(trifluoromethyl)quinoline

Cat. No. B1589204
CAS RN: 78060-56-7
M. Wt: 231.6 g/mol
InChI Key: ARKUVZWWEQHTDG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It is a solid substance with a molecular weight of 231.6 .


Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline involves several steps. One approach involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)quinoline is represented by the InChI code 1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 2nd position and a trifluoromethyl group at the 6th position.


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-(trifluoromethyl)quinoline are diverse. For instance, it can undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This transformation hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

2-Chloro-6-(trifluoromethyl)quinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are synthesized through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The incorporation of fluorine atoms into quinolines enhances their biological activity and introduces unique properties beneficial for medicinal chemistry.

Antibacterial and Antimalarial Agents

The quinoline ring system has been traditionally used in the search for synthetic antimalarial drugs. Fluorinated quinolines, such as those derived from 2-Chloro-6-(trifluoromethyl)quinoline , have shown remarkable antibacterial and antimalarial activities . These compounds inhibit various enzymes, making them potent candidates for drug development.

Antineoplastic Drugs

Some derivatives of 2-Chloro-6-(trifluoromethyl)quinoline have been found to be useful in the field of oncology. For instance, Brequinar®, an antineoplastic drug, and its analogs have shown promise in transplantation medicine, rheumatic arthritis, and psoriasis treatment .

Cardiovascular Therapeutics

The structural motif of 2-Chloro-6-(trifluoromethyl)quinoline is also present in drugs like Flosequinan, which are used for the treatment of heart diseases. These drugs belong to a new generation of cardiovascular therapeutics that benefit from the unique properties imparted by the trifluoromethyl group .

Agriculture and Liquid Crystals

Fluorinated quinolines have applications beyond medicine. They are used in agriculture as well as components for liquid crystals. The unique properties of these compounds, derived from 2-Chloro-6-(trifluoromethyl)quinoline , make them suitable for various industrial applications .

Cyanine Dyes Production

The quinoline structure is utilized in the production of cyanine dyes, which are significant in commercial production. The incorporation of fluorine atoms, as seen in 2-Chloro-6-(trifluoromethyl)quinoline , contributes to the desirable properties of these dyes .

Safety and Hazards

2-Chloro-6-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Relevant Papers The relevant papers on 2-Chloro-6-(trifluoromethyl)quinoline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUVZWWEQHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448110
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)quinoline

CAS RN

78060-56-7
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(trifluoromethyl)-1,2-dihydroquinolin-2-one (1.0 g, 4.7 mmol) was dissolved in POCl3 (15 ml) and stirred for 2 h at 110° C. (oil bath). The resulting mixture was dissolved in ice-water (100 ml) and adjusted pH to 8 with aqueous Na2CO3 solution (3N). The crude product was then extracted with dichloromethane (3×80 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to afford 2-chloro-6-(trifluoromethyl)quinoline as a dark red solid (944 mg, 87%). (ES, m/z): [M+H]+ 232. 1H NMR (300 MHz, DMSO): δ 8.59-8.66 (m, 2H), 8.01-8.17 (m, 2H), 7.75 (d, J=8.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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